molecular formula C10H12O4 B1295860 (3-Ethoxy-phenoxy)-acetic acid CAS No. 6459-12-7

(3-Ethoxy-phenoxy)-acetic acid

Cat. No.: B1295860
CAS No.: 6459-12-7
M. Wt: 196.2 g/mol
InChI Key: BVRYXSIGNDFPSN-UHFFFAOYSA-N
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Description

(3-Ethoxy-phenoxy)-acetic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with an ethoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Ethoxy-phenoxy)-acetic acid can be synthesized through the reaction of ethyl 2-(3-ethoxyphenoxy)acetate with potassium hydroxide in ethanol. The reaction involves the hydrolysis of the ester to form the corresponding acid . The reaction conditions typically involve stirring the mixture at room temperature for about 45 minutes.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-phenoxy)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

(3-Ethoxy-phenoxy)-acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to plant growth regulation and herbicide development.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Ethoxy-phenoxy)-acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may act on enzymes or receptors involved in metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenoxyacetic acid
  • 4-Methoxyphenoxyacetic acid
  • 2-Methoxyphenoxyacetic acid

Uniqueness

(3-Ethoxy-phenoxy)-acetic acid is unique due to the presence of the ethoxy group at the third position on the phenyl ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different substituents.

Properties

IUPAC Name

2-(3-ethoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-13-8-4-3-5-9(6-8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRYXSIGNDFPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284662
Record name 3-ethoxyphenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6459-12-7
Record name NSC38180
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ethoxyphenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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